molecular formula C6H6BrNZn B3119986 5-Methyl-2-pyridylzinc bromide CAS No. 257876-05-4

5-Methyl-2-pyridylzinc bromide

Cat. No.: B3119986
CAS No.: 257876-05-4
M. Wt: 237.4 g/mol
InChI Key: VHXPMXQCMIGWIS-UHFFFAOYSA-M
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Description

5-Methyl-2-pyridylzinc bromide: is an organozinc compound with the molecular formula C6H6BrNZn and a molecular weight of 237.41 g/mol . It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into the corresponding bromopyridine . This method involves the reaction of 5-bromo-2-methylpyridine with zinc dust in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of organozinc compounds generally follows similar principles. Large-scale production would likely involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pyridylzinc bromide primarily undergoes cross-coupling reactions , particularly palladium-catalyzed C-C bond-forming reactions . It can also participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Solvents: Tetrahydrofuran (THF)

    Reaction conditions: Inert atmosphere, controlled temperature

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-2-pyridylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and heterocycles .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, organozinc compounds are generally explored for their potential in drug discovery and development due to their ability to form diverse molecular structures.

Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role in cross-coupling reactions makes it a valuable reagent for producing various organic compounds .

Comparison with Similar Compounds

Comparison: 5-Methyl-2-pyridylzinc bromide is unique due to the position of the methyl group on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 2-pyridylzinc bromide and 4-methyl-2-pyridylzinc bromide, the 5-methyl derivative may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

bromozinc(1+);5-methyl-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXPMXQCMIGWIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-pyridylzinc bromide
Reactant of Route 2
5-Methyl-2-pyridylzinc bromide
Reactant of Route 3
5-Methyl-2-pyridylzinc bromide
Reactant of Route 4
5-Methyl-2-pyridylzinc bromide
Reactant of Route 5
5-Methyl-2-pyridylzinc bromide
Reactant of Route 6
5-Methyl-2-pyridylzinc bromide

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